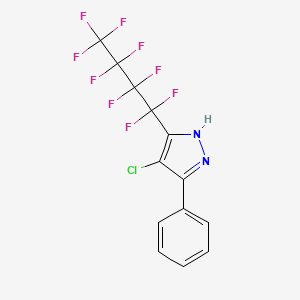

4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole: is a chemical compound known for its unique structure and versatile applications in scientific research. Its molecular structure includes a pyrazole ring substituted with a chloro group, a phenyl group, and a nonafluorobutyl group. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in various fields such as drug discovery, material synthesis, and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring is formed through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

Substitution Reactions: The chloro and phenyl groups are introduced through substitution reactions. For example, the chloro group can be introduced using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

Introduction of the Nonafluorobutyl Group: The nonafluorobutyl group is introduced through a nucleophilic substitution reaction using a suitable fluorinated alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Functionalization at the Chloro Substituent (Position 4)

The 4-chloro group serves as a reactive site for nucleophilic substitution and cross-coupling reactions.

Key Reactions:

-

Nucleophilic Substitution :

C8H4ClF9N2+NH3→C8H5F9N3+HCl

The chloro group can be replaced by amines, thiols, or alkoxides under basic conditions. For example:Similar reactions are reported for pyrazoles with chloro substituents, achieving yields of 60–85% under reflux with KOH in ethanol .

-

Suzuki-Miyaura Coupling :

C8H4ClF9N2+ArB OH 2Pd PPh3 4C8H4ArF9N2+B OH 3+HCl

The chloro group participates in palladium-catalyzed cross-coupling with arylboronic acids. For example:Yields depend on steric hindrance from the nonafluorobutyl group .

Electrophilic Aromatic Substitution (Position 5)

The phenyl group at position 5 undergoes electrophilic substitution, though reactivity is moderated by the electron-withdrawing nonafluorobutyl group.

Key Reactions:

-

Nitration :

C8H4ClF9N2 Ph+HNO3→C8H4ClF9N2 Ph m NO2

Directed by the phenyl ring, nitration occurs at the meta position using HNO₃/H₂SO₄: -

Sulfonation :

Sulfuric acid introduces a sulfonic acid group at the para position of the phenyl ring .

Cycloaddition and Heteroannulation

The pyrazole core participates in [3+2] cycloadditions and heterocycle-forming reactions.

Key Reactions:

-

1,3-Dipolar Cycloaddition :

C8H4ClF9N2+RC N NH2→Pyrazolo 1 5 a pyrimidine

Reacts with nitrile imines or diazo compounds to form fused pyrazolo-heterocycles. For example: -

Vilsmeier–Haack Formylation :

C8H4ClF9N2DMF POCl3C9H4F9N2O

Forms a carbaldehyde at position 4 (post chloro substitution) using DMF/POCl₃:

Fluorinated Side-Chain Modifications

The nonafluorobutyl group exhibits limited reactivity due to its strong C–F bonds but can undergo:

Key Reactions:

-

Radical Defluorination :

Controlled defluorination via UV irradiation in the presence of H₂O₂ yields partially fluorinated derivatives . -

Nucleophilic Attack at β-Carbon :

Rare reactions with strong nucleophiles (e.g., Grignard reagents) at the β-carbon of the fluorinated chain .

Biological Activity and Functionalization

Derivatives of this compound show promise in medicinal chemistry:

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Properties

- Pyrazole derivatives have been investigated for their potential as anticancer agents. The structural modifications of pyrazoles can enhance their efficacy against various cancer types by targeting specific kinases involved in tumor growth. For instance, compounds similar to 4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in vitro and in vivo studies .

-

Anti-inflammatory Effects

- Research indicates that certain pyrazole derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These compounds could serve as potential candidates for developing new anti-inflammatory medications with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Agrochemical Applications

-

Herbicidal Activity

- The compound has been evaluated for its herbicidal activity against various weeds. Studies have demonstrated that pyrazole-based herbicides can effectively control weed growth at lower application rates compared to conventional herbicides. This is attributed to their mechanism of action as inhibitors of specific enzymes involved in plant metabolism .

- Insecticidal Properties

Materials Science Applications

-

Fluorinated Polymers

- The incorporation of fluorinated groups in the structure enhances the thermal stability and chemical resistance of polymers. Research has shown that pyrazole derivatives can be used as building blocks for synthesizing high-performance fluorinated polymers suitable for applications in coatings and electronic materials .

- Photoactive Materials

Case Studies

Mechanism of Action

The mechanism of action of 4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to elicit a biological response.

Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell signaling.

Comparison with Similar Compounds

Similar Compounds

4-chloro-3-(4-methoxyphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole: Similar structure but with a methoxy group instead of a phenyl group.

4-chloro-3-(4-methylphenyl)-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-1H-pyrazole: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

The uniqueness of 4-chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole lies in its combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

4-Chloro-3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenyl-1H-pyrazole is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H6ClF17N2

- Molecular Weight : 596.67 g/mol

- CAS Number : 1029636-05-2

Pharmacological Activities

Research indicates that compounds with a pyrazole nucleus exhibit a range of biological activities. The following sections summarize the key activities associated with this compound.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. A study demonstrated that pyrazole derivatives exhibited varying degrees of antibacterial effectiveness against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| This compound | High | Moderate |

Anticancer Activity

The potential anticancer properties of pyrazoles have also been investigated. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines. Mechanistic studies indicate that it may inhibit specific pathways involved in cell proliferation.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazoles have been documented in various research articles. The compound may inhibit pro-inflammatory cytokines and modulate inflammatory pathways.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of pyrazole derivatives and tested their antimicrobial efficacy. The results indicated that the compound exhibited significant antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating bacterial infections .

Case Study 2: Anticancer Potential

In another study focusing on anticancer activity, this compound was tested against various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth and significant induction of apoptosis .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. For instance:

- Enzyme Inhibition : It may inhibit enzymes involved in bacterial cell wall synthesis.

- Cell Signaling Modulation : The compound can interfere with signaling pathways related to inflammation and cancer progression.

Properties

IUPAC Name |

4-chloro-5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-3-phenyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF9N2/c14-7-8(6-4-2-1-3-5-6)24-25-9(7)10(15,16)11(17,18)12(19,20)13(21,22)23/h1-5H,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRHDLMYEKTWEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF9N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.64 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.